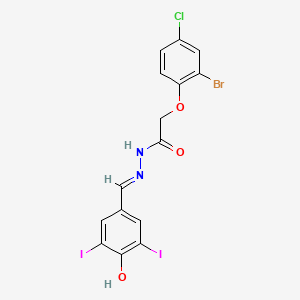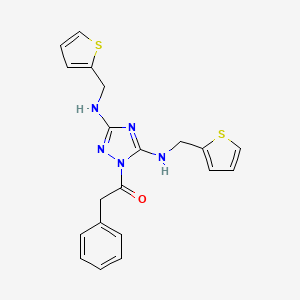
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BCA has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, but studies suggest that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exerts its biological effects through various signaling pathways. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has several advantages for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has some limitations for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has not been extensively studied in vivo, which can limit its applicability in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. One potential area of research is the development of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the investigation of the anticancer effects of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its potential use in cancer therapy. Furthermore, the elucidation of the mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its effects on various signaling pathways could provide valuable insights into its biological activities. Finally, the development of novel synthetic methods for 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its derivatives could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can be achieved through a multistep process involving the reaction of 2-bromo-4-chlorophenol with hydrazine hydrate to produce 2-bromo-4-chlorophenoxyacetic acid hydrazide. This intermediate is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde to produce the final product, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been extensively studied for its potential use in various therapeutic applications. Studies have shown that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClI2N2O3/c16-10-5-9(17)1-2-13(10)24-7-14(22)21-20-6-8-3-11(18)15(23)12(19)4-8/h1-6,23H,7H2,(H,21,22)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJNYAARQQSJD-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClI2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6058219.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)
![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)
![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)